Cas no 68271-02-3 (2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-)

2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]- structure
68271-02-3 structure
Product Name:2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-
CAS No:68271-02-3
MF:C12H10N4
MW:210.23460149765
CID:1734162
PubChem ID:3811602
Update Time:2025-04-21

2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-
    • 2-Amino-3-[[(4-methylphenyl)methylene]amino]-2-butenedinitrile
    • 2-amino-3-(p-tolylmethyleneamino)but-2-enedinitrile
    • Maybridge3_005786
    • DTXSID501178738
    • 68271-02-3
    • QLCCQDKZHSLZEU-UHFFFAOYSA-N
    • Inchi: 1S/C12H10N4/c1-9-2-4-10(5-3-9)8-16-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3/b12-11?,16-8+
    • InChI Key: QLCCQDKZHSLZEU-IMXIQZAISA-N
    • SMILES: N(/C(C#N)=C(C#N)N)=C\C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 210.090546336g/mol
  • Monoisotopic Mass: 210.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.3
  • Topological Polar Surface Area: 86Ų
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